5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

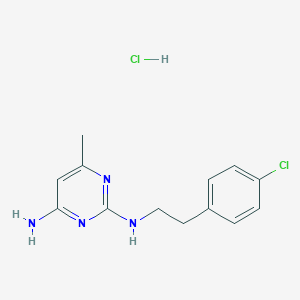

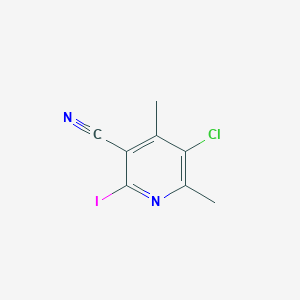

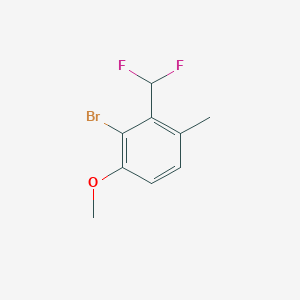

“5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile” is a chemical compound with the molecular weight of 292.51 . It is also known by its IUPAC name, 2-chloro-5-iodo-4,6-dimethylnicotinonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClIN2/c1-4-6(3-11)8(9)12-5(2)7(4)10/h1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.51 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its halogen atoms, particularly iodine, are reactive sites that can undergo further chemical transformations. For instance, it can participate in cross-coupling reactions, which are pivotal in constructing complex molecules for pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, the pyridine nucleus of 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile is a common motif in drug design. It can be used to synthesize compounds with potential biological activity, such as kinase inhibitors or GPCR modulators, which are important targets in drug discovery .

Material Science

The compound’s structural features make it suitable for the development of new materials. Its electronic properties could be harnessed in creating organic semiconductors, which have applications in solar cells and light-emitting diodes (LEDs).

Catalysis

Due to its unique structure, 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile can act as a ligand in catalytic systems. It may influence the reactivity and selectivity of metal catalysts in processes like asymmetric synthesis, which is crucial for producing enantiomerically pure substances .

Agricultural Research

The pyridine derivatives synthesized from this compound could be explored for their herbicidal or pesticidal properties. Modifying the pyridine ring can lead to the discovery of new agrochemicals that help protect crops from pests and diseases .

Biochemical Studies

Researchers can use this compound to synthesize analogs of naturally occurring molecules, such as nucleosides or vitamins, to study their biochemical pathways or to create probes for biological assays .

Pharmaceutical Research

5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile can be used to develop novel pharmaceutical agents. Its incorporation into larger molecules can lead to the discovery of new drugs with improved efficacy and safety profiles .

Analytical Chemistry

As a standard or reagent, this compound could be used in analytical methods to quantify or detect other substances. Its distinct spectroscopic properties allow it to be a reference in methods like NMR or mass spectrometry .

Safety And Hazards

The safety data sheet for a similar compound, 2-chloro-4,6-dimethylpyridine-3-carbonitrile, indicates that it is toxic if swallowed, harmful in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name |

5-chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUKFMOZDWBEAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)I)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2990238.png)

![N-(3-methoxybenzyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990247.png)

![[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer](/img/structure/B2990249.png)

![(E)-10,13-dimethyl-16-(4-nitrobenzylidene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2990251.png)

![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)

![6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2990258.png)

![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile](/img/structure/B2990259.png)